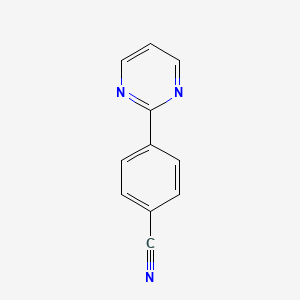

4-Pyrimidin-2-ylbenzonitrile

Descripción general

Descripción

4-Pyrimidin-2-ylbenzonitrile is a laboratory chemical with the CAS number 78322-96-0 . It is used in various chemical reactions and is not recommended for food, drug, pesticide, or biocidal product use .

Synthesis Analysis

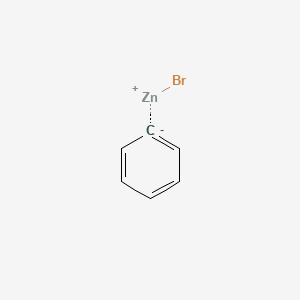

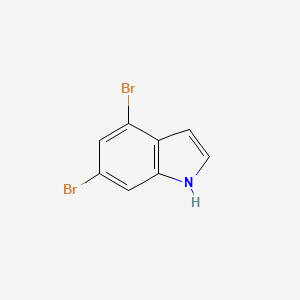

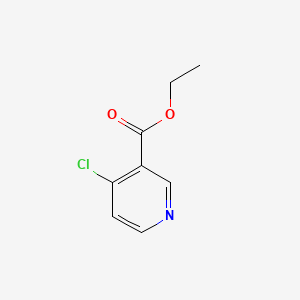

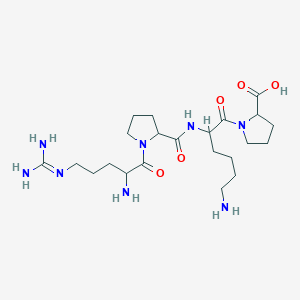

The synthesis of 4-Pyrimidin-2-ylbenzonitrile can be achieved from 2-Chloropyrimidine and 4-Bromobenzonitrile .Molecular Structure Analysis

The molecular formula of 4-Pyrimidin-2-ylbenzonitrile is C11H7N3. The InChI code is InChI=1S/C11H7N3/c12-8-9-2-4-10(5-3-9)11-13-6-1-7-14-11/h1-7H.Physical And Chemical Properties Analysis

4-Pyrimidin-2-ylbenzonitrile is a solid substance with a yellow appearance . Its melting point ranges from 166 - 169 °C . No information is available about its boiling point .Aplicaciones Científicas De Investigación

Anti-Fibrosis Activity

Researchers have synthesized novel derivatives of pyrimidin-2-yl compounds, including 4-pyrimidin-2-ylbenzonitrile, to evaluate their anti-fibrotic activities . These compounds have shown promise in inhibiting the expression of collagen and hydroxyproline in cell culture mediums, indicating potential as novel anti-fibrotic drugs. This is particularly relevant in the treatment of diseases like liver fibrosis, where the accumulation of extracellular matrix proteins leads to scarring and functional impairment.

Antimicrobial Properties

Pyrimidine derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial effects . The structure of 4-pyrimidin-2-ylbenzonitrile allows for the potential development of new antimicrobial agents that could be effective against resistant strains of bacteria and other pathogens.

Antiviral Applications

The pyrimidine core is a common feature in many antiviral drugs. 4-pyrimidin-2-ylbenzonitrile derivatives could be designed to target viral enzymes or replication processes, offering a pathway to new treatments for viral infections .

Antitumor Effects

Compounds with a pyrimidine base have been investigated for their antitumor properties. As a pyrimidine derivative, 4-pyrimidin-2-ylbenzonitrile may contribute to the development of chemotherapeutic agents that can inhibit cancer cell growth and proliferation .

Energy Harvesting from Photosynthesis

Innovative research has explored the use of organic materials, such as pyrimidine derivatives, to harvest energy from the photosynthesis process of algae . While not directly linked to 4-pyrimidin-2-ylbenzonitrile, this application demonstrates the potential of pyrimidine-based compounds in sustainable energy production, which could power low-voltage devices like Internet of Things sensors.

Anti-Inflammatory Agents

Literature studies suggest that pyrimidines, including 4-pyrimidin-2-ylbenzonitrile, have potent anti-inflammatory effects. These compounds could be developed into new medications to treat various inflammatory conditions .

Chemical Biology and Medicinal Chemistry

The pyrimidine moiety is considered a privileged structure in medicinal chemistry. 4-pyrimidin-2-ylbenzonitrile serves as a building block for constructing libraries of heterocyclic compounds with potential biological activities, contributing to the discovery of new drugs .

Solar Cell Development

Although not directly related to 4-pyrimidin-2-ylbenzonitrile, the research into ‘growing’ solar cells from organic materials, including pyrimidine derivatives, indicates a future where such compounds could be used in the fabrication of less expensive and more environmentally friendly solar cells .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to wash face, hands, and any exposed skin thoroughly after handling, and to avoid breathing dust/fume/gas/mist/vapors/spray .

Propiedades

IUPAC Name |

4-pyrimidin-2-ylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7N3/c12-8-9-2-4-10(5-3-9)11-13-6-1-7-14-11/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGCKVXHOTDDNOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)C2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20573226 | |

| Record name | 4-(Pyrimidin-2-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20573226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Pyrimidin-2-yl)benzonitrile | |

CAS RN |

78322-96-0 | |

| Record name | 4-(Pyrimidin-2-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20573226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

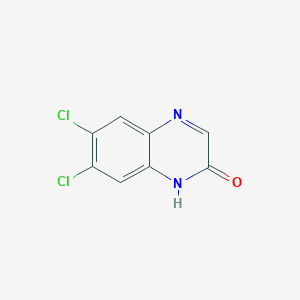

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Imidazo[1,2-a]pyridine-2-carbonitrile](/img/structure/B1590944.png)

![2-[2-[3,5-Dihydroxy-2-(hydroxymethyl)-6-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-piperidine]-16-yl)oxyoxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/no-structure.png)